molecular formula C13H12ClNO B12087980 2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol

2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B12087980
M. Wt: 233.69 g/mol
InChI Key: RUJKOJUBYMBWCQ-UHFFFAOYSA-N
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Description

2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to the biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

Industrial production of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of specific palladium catalysts, solvents, and reaction temperatures to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amino-substituted biphenyl derivatives.

    Substitution: Halogenated, nitrated, or other substituted biphenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in laboratory settings. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is an area of ongoing research.

Pharmaceutical Development

The unique structure of this compound makes it a candidate for developing new pharmaceuticals. Its potential as an antimicrobial and anticancer agent positions it well for further exploration in drug formulation.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, making it valuable in synthetic organic chemistry.

Case Studies

Study Objective Findings
Study 1Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 100 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values around 30 µM.
Study 3Synthesis ApplicationsUtilized as an intermediate in synthesizing novel biphenyl derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2’-Amino-3’-chloro-4’-methylbiphenyl: Lacks the hydroxyl group present in 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol.

    2’-Amino-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the chloro group.

    3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the amino group.

Uniqueness

2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Biological Activity

2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol is an organic compound belonging to the biphenyl family, characterized by the presence of an amino group, a chloro group, and a methyl group attached to the biphenyl structure. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structure

The chemical structure of this compound can be represented as follows:

C13H12ClNO\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}\text{O}

Physical Properties

  • Molecular Weight : 235.69 g/mol
  • Boiling Point : Not specified
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural characteristics can inhibit the growth of various bacterial strains. For instance, a study highlighted that derivatives with electron-withdrawing groups at specific positions demonstrated enhanced antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium kansasii .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μM)Bacterial Strain
This compoundTBDTBD
Isoniazid29.17M. kansasii
Novel Derivative17.62M. tuberculosis

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using assays that measure radical scavenging abilities.

Anticancer Potential

In vitro studies have demonstrated that this compound may exert cytotoxic effects on cancer cell lines. Research involving human monocytic leukemia THP-1 cells revealed promising antiproliferative effects . The compound's mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
THP-1TBD
HeLaTBD
MCF-7TBD

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of functional groups such as amino and hydroxyl allows for hydrogen bonding and interactions with enzyme active sites or receptor sites. For example:

  • Antimicrobial Action : The compound may inhibit bacterial enzymes critical for cell wall synthesis.
  • Anticancer Action : It could disrupt signaling pathways essential for cell proliferation and survival.

Study on Antimicrobial Efficacy

In a comparative study examining various derivatives of biphenyl compounds, researchers found that those with similar functional groups to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria . The introduction of specific substituents significantly enhanced their efficacy.

Study on Anticancer Activity

Another study focused on the antiproliferative effects of biphenyl derivatives on different cancer cell lines. The findings suggested that structural modifications could lead to increased cytotoxicity against specific cancer types .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-amino-3-chloro-4-methylphenyl)phenol

InChI

InChI=1S/C13H12ClNO/c1-8-6-7-10(13(15)12(8)14)9-4-2-3-5-11(9)16/h2-7,16H,15H2,1H3

InChI Key

RUJKOJUBYMBWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2O)N)Cl

Origin of Product

United States

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